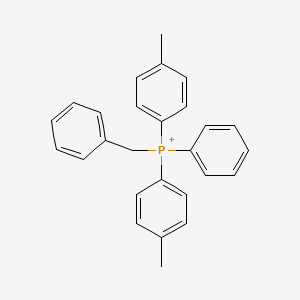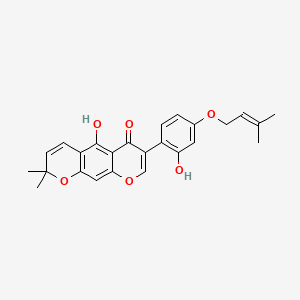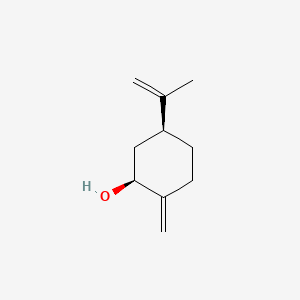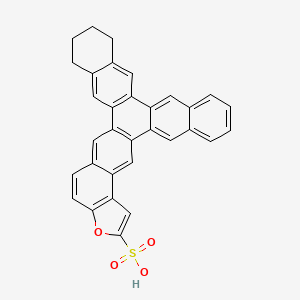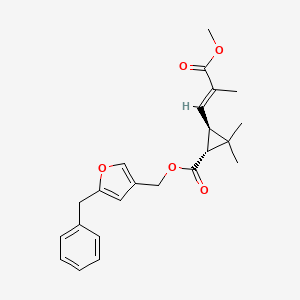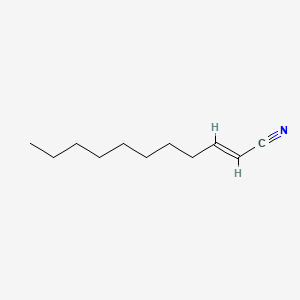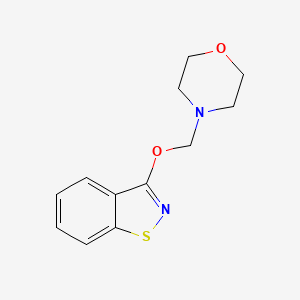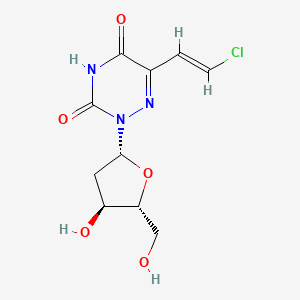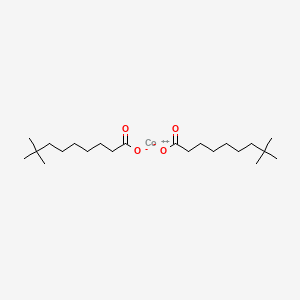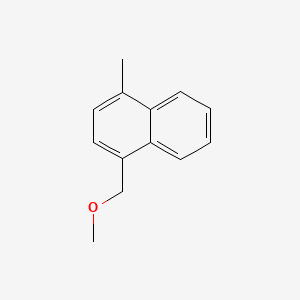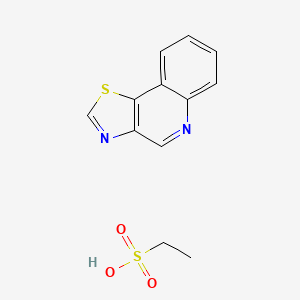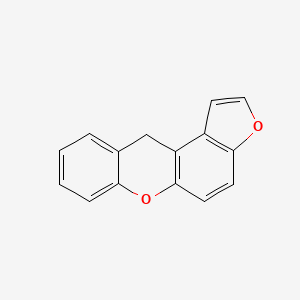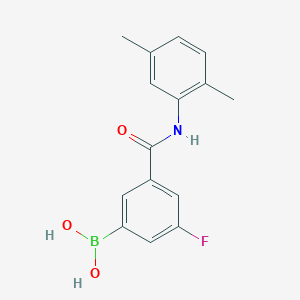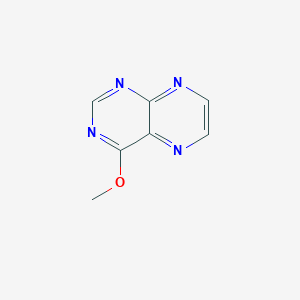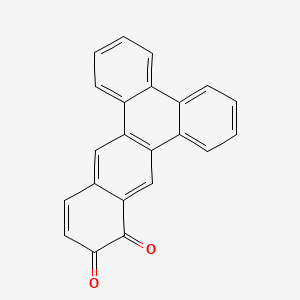
Benzo(b)triphenylene-10,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(b)triphenylene-10,11-dione is an organic compound with the molecular formula C22H12O2 and a molar mass of 308.33 g/mol It is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its complex ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)triphenylene-10,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of a precursor compound, followed by cyclization and oxidation steps to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
Types of Reactions: Benzo(b)triphenylene-10,11-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Benzo(b)triphenylene-10,11-dione has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Research into its biological activity, including potential anti-cancer properties, is ongoing.
Medicine: Investigations into its pharmacological effects and potential therapeutic uses are being conducted.
Industry: It may be used in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of Benzo(b)triphenylene-10,11-dione involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to cytotoxic effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity .
相似化合物的比较
- Dibenzo[a,c]anthracene
- Dibenz[a,c]anthracene
- 1,2:3,4-Dibenzanthracene
- 1,2,3,4-Dibenzanthracene
- 2,3-Benztriphenylene
Comparison: Benzo(b)triphenylene-10,11-dione is unique due to its specific ring structure and the presence of the dione functional group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar PAH derivatives .
属性
CAS 编号 |
40733-70-8 |
|---|---|
分子式 |
C22H12O2 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
benzo[b]triphenylene-10,11-dione |
InChI |
InChI=1S/C22H12O2/c23-21-10-9-13-11-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20(19)12-18(13)22(21)24/h1-12H |
InChI 键 |
QNZYRKIDHODICU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C5C=CC(=O)C(=O)C5=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


